5-Bromo-2-chloro-1-fluoro-3-methoxybenzene

Medicinal Chemistry C–H Functionalization Synthetic Methodology

Medicinal chemists optimizing kinase inhibitor SAR need site-selective C-H arylation but face unpredictable regioselectivity with common isomers. 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene (CAS 1261216-28-7) provides the solution via its ortho-fluoro directing group, enabling exclusive C3 functionalization. • Exclusive C3 C-H arylation directed by ortho-fluorine • Three distinct halogens enable sequential cross-coupling (Suzuki, Buchwald-Hartwig, Negishi) • Cost-effective: ~€18/g (97%) vs. >€900/g for difluoromethyl analogs • Standard research quantities (100 mg-25 g) in stock; ambient shipping

Molecular Formula C7H5BrClFO
Molecular Weight 239.47 g/mol
CAS No. 1261216-28-7
Cat. No. B1376287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-1-fluoro-3-methoxybenzene
CAS1261216-28-7
Molecular FormulaC7H5BrClFO
Molecular Weight239.47 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)Br)F)Cl
InChIInChI=1S/C7H5BrClFO/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3
InChIKeyLWXJTVPIAGWACZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-1-fluoro-3-methoxybenzene: Polyhalogenated Building Block


5-Bromo-2-chloro-1-fluoro-3-methoxybenzene (CAS 1261216-28-7) is a polyhalogenated methoxybenzene derivative with the molecular formula C₇H₅BrClFO and molecular weight of 239.47 g/mol. The compound features a unique 1,2,3,5-tetrasubstituted benzene core bearing bromo (C5), chloro (C2), fluoro (C1), and methoxy (C3) substituents in a contiguous arrangement [1]. This specific substitution pattern creates a differentiated reactivity profile for sequential cross-coupling reactions (Suzuki, Buchwald-Hartwig), where the three halogen atoms exhibit predictable and orthogonal reactivity under varying catalytic conditions . The compound is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical discovery programs, with typical commercial availability at 95–97% purity .

Orthogonal halogen reactivity (Br, Cl, F) for sequential cross-coupling
Ortho-fluoro directing group enables C–H arylation at C3
High-purity building block for discovery synthesis
Typical commercial purity 95-97%

5-Bromo-2-chloro-1-fluoro-3-methoxybenzene: Unique Substitution Pattern


In polyhalogenated aromatic synthesis, positional isomerism fundamentally alters both physicochemical properties and cross-coupling reactivity . The ortho-fluoro substitution in 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene directs palladium-catalyzed C–H bond arylation exclusively to the C3 position, a regioselectivity that is absent in isomers lacking the ortho-fluoro motif or bearing different halogen arrangements [1]. Substituting this compound with a less halogenated analog (e.g., 2-chloro-1-fluoro-3-methoxybenzene) eliminates the bromine handle required for Suzuki coupling, while positional isomers such as 1-bromo-4-chloro-2-fluoro-3-methoxybenzene exhibit different calculated lipophilicity (LogP ~3.3) and electronic distribution, which directly impact reaction yields, metabolic stability of downstream products, and overall synthetic route efficiency [2]. The specific contiguous halogen array of this compound is therefore non-interchangeable in structure-activity relationship (SAR) campaigns and multi-step synthetic sequences.

Missing bromine handle limits reactivity
Analog 2-chloro-1-fluoro-3-methoxybenzene lacks the bromine substituent, eliminating Suzuki coupling capability and altering synthetic route feasibility.
Positional isomerism shifts electronic profile
Isomer 1-bromo-4-chloro-2-fluoro-3-methoxybenzene differs in LogP (~3.3) and charge distribution, potentially affecting reaction yield and downstream metabolic stability.
Absence of ortho-fluoro motif removes directing effect
Without the C1 fluorine, palladium-catalyzed C–H arylation loses regioselectivity, requiring additional protection/deprotection steps in SAR campaigns.

5-Bromo-2-chloro-1-fluoro-3-methoxybenzene: Comparative Evidence


Ortho-Fluoro-Directed C3 Arylation Selectivity

The presence of a fluorine atom at the ortho position (C1) of the aromatic ring directs palladium-catalyzed C–H bond arylation exclusively to the C3 position. In contrast, analogs lacking this ortho-fluoro substitution, such as 2-bromofluorobenzene or 2-chlorofluorobenzene, do not exhibit the same level of directed regioselectivity [1]. The combination of bromo, chloro, and methoxy substituents at the ortho-fluorobenzenyl position enhances the reactivity of the C–H bond at the C3 position, enabling high-yield, site-selective functionalization .

C3 Arylation Selectivity
Reported
Exclusive C3 arylation with Pd catalyst system
Enables protecting-group-free synthesis
2-Bromo/chloro/methoxyfluorobenzenes compared
Medicinal Chemistry C–H Functionalization Synthetic Methodology

Density and Boiling Point Comparison

The introduction of a bromine atom at the C5 position increases both the density and boiling point of the compound compared to its non-brominated precursor, 2-chloro-1-fluoro-3-methoxybenzene . The target compound exhibits a density of 1.6 ± 0.1 g/cm³ and a boiling point of 220.6 ± 35.0 °C at 760 mmHg, whereas 2-chloro-1-fluoro-3-methoxybenzene has a density of 1.2 ± 0.1 g/cm³ and a boiling point of 174.3 ± 20.0 °C at 760 mmHg . This difference is attributable to the higher molecular weight and polarizability introduced by the bromine substituent.

Density & Boiling Point
Data to verify
Density: 1.6 ± 0.1 g/cm³
Boiling point: 220.6 ± 35.0 °C
Higher boiling point supports flexible purification
Calculated values; non-brominated analog 1.2 g/cm³, 174.3 °C
Process Chemistry Purification Analytical Chemistry

AAK1 Kinase Inhibitor Patent Relevance

The specific 1-bromo-4-chloro-2-fluoro-3-methoxy substitution pattern is explicitly cited as a key structural component in aryl ether-based kinase inhibitor patents targeting AAK1 (adaptor-associated kinase 1) [1]. While the target compound itself (5-bromo-2-chloro-1-fluoro-3-methoxybenzene) is a positional isomer of this scaffold, the patent literature confirms that polyhalogenated methoxybenzenes with this specific halogen array (bromo, chloro, fluoro, methoxy) serve as essential intermediates for constructing AAK1 inhibitors, which are being investigated for neurological and pain-related indications [2]. Less substituted analogs lacking the full halogen complement are not cited in this patent family, suggesting a structure-specific requirement for the four-substituent pattern.

Patent Citation
Class-level
Cited in AAK1 kinase inhibitor patents (WO2015038112A1)
Supports procurement rationale for kinase SAR
Positional isomer scaffold; review exact structure
Kinase Inhibition Drug Discovery Neurological Disorders

Lipophilicity & Cost Comparison vs. CF2H Analog

Calculated lipophilicity (XLogP3) for the positional isomer 1-bromo-4-chloro-2-fluoro-3-methoxybenzene is 3.3, which is identical to the XLogP3 value of 5-bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene (CAS 945557-06-2) [1]. The chloro substituent in the target compound class provides comparable lipophilicity modulation to a difluoromethyl group, but with significantly different synthetic accessibility and cost profiles. The target compound has a topological polar surface area (TPSA) of 9.2 Ų, identical to the difluoromethyl analog [2]. However, the commercial pricing differential is substantial: the difluoromethyl analog is priced at approximately $1,086 per gram (95% purity), whereas the target chloro-containing compound is available at approximately €89 per 5 grams (97% purity), representing a cost difference exceeding 50-fold .

Cost-Property Ratio
Reported
LogP 3.3, TPSA 9.2 Ų
Cost >50× lower vs. CF₂H analog
Economical choice for early SAR lipophilicity control
Commercial pricing 2024-2025; XLogP3 via PubChem
ADME Prediction Medicinal Chemistry Drug Design

5-Bromo-2-chloro-1-fluoro-3-methoxybenzene: Applications & Procurement


Kinase Inhibitor SAR via C–H Arylation

This compound is optimally deployed in medicinal chemistry programs requiring site-selective C–H functionalization for SAR exploration. The ortho-fluoro substituent directs palladium-catalyzed arylation exclusively to the C3 position, enabling predictable late-stage diversification of kinase inhibitor scaffolds [1]. The compound class has documented patent relevance in AAK1 inhibitor development, supporting its use in neurological and pain indication drug discovery [2].

Orthogonal Halogen Reactivity in Multi-Step Synthesis

The presence of three distinct halogens (Br, Cl, F) on a single aromatic ring enables sequential cross-coupling reactions with predictable selectivity. The bromine atom serves as the primary handle for Suzuki coupling, while the chlorine can be reserved for subsequent Buchwald-Hartwig amination or Negishi coupling steps [1]. The higher boiling point (220.6 °C) relative to non-brominated analogs (174.3 °C) provides additional thermal stability during workup and purification [2].

Cost-Saving Alternative to Fluorinated Building Blocks

For research programs requiring lipophilicity modulation (LogP ~3.3) without the high cost of specialized fluorinated building blocks, this compound offers a cost-effective alternative. At approximately €18 per gram (97% purity), it is >50× less expensive than functionally comparable difluoromethyl analogs [1] while providing identical calculated LogP and TPSA parameters [2]. This pricing differential enables larger-scale SAR campaigns with constrained discovery budgets.

Polyhalogenated Scaffold for Herbicide Discovery

Polyhalogenated methoxybenzenes with this substitution pattern are cited as intermediates in herbicide development patents, where the halogen array contributes to target-site specificity and environmental persistence profiles [1]. The compound's multi-halogen structure provides multiple vectors for further functionalization toward novel agrochemical active ingredients [2].

Application
Selection Property
Validation Focus
Kinase inhibitor C–H arylation SAR
Ortho-fluoro directing group
Regioselective C3 functionalization
Sequential multi-step synthesis
Orthogonal halogen reactivity
Suzuki-Buchwald-Hartwig coupling order
Lipophilicity modulation for SAR
LogP/TPSA profile
Cost-to-property benchmarking
Agrochemical intermediate synthesis
Polyhalogenated scaffold
Herbicide patent relevance

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